molecular formula C29H25N5O3 B2766685 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 922845-51-0

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2766685
CAS No.: 922845-51-0
M. Wt: 491.551
InChI Key: PLXLBJCQXMWXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a xanthene core substituted at the 9-position with a carboxamide group linked to a pyrazolo[3,4-d]pyrimidinone moiety via an ethyl chain. The pyrazolo-pyrimidinone system is further modified with a 3-methylbenzyl group. Xanthene derivatives are widely studied for their biological activities, including antitumor, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-19-7-6-8-20(15-19)17-33-18-31-27-23(29(33)36)16-32-34(27)14-13-30-28(35)26-21-9-2-4-11-24(21)37-25-12-5-3-10-22(25)26/h2-12,15-16,18,26H,13-14,17H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLBJCQXMWXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O4C_{24}H_{25}N_{5}O_{4} with a molecular weight of 447.5 g/mol. The structure features a xanthene backbone linked to a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. Pyrazolo[3,4-d]pyrimidines have been shown to act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds with this scaffold have demonstrated potent inhibitory effects on CDK2 and CDK9, which are critical targets in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant antiproliferative effects against various human tumor cell lines such as HeLa and HCT116. The IC50 values for these compounds typically range from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively .
CompoundTargetIC50 (µM)Cell Lines Tested
Example ACDK20.36HeLa
Example BCDK91.8HCT116

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways associated with inflammation.

Case Studies

  • Study on Anticancer Efficacy : A study investigated the effects of a closely related pyrazolo[3,4-d]pyrimidine on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.
  • Kinase Inhibition Profile : Another study focused on the selectivity of pyrazolo[3,4-d]pyrimidines towards various kinases. The findings revealed that compounds with structural similarities to this compound exhibited over 200-fold selectivity for CDK2 over other kinases like CDK9 .

Comparison with Similar Compounds

Comparison with Similar Xanthene Derivatives

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its hybrid architecture, combining a xanthene carboxamide with a pyrazolo-pyrimidinone scaffold. Key comparisons with analogous derivatives include:

Table 1: Structural and Bioactivity Comparison of Xanthene Derivatives
Compound Class Substituents/Modifications Biological Activities Key References
Target Compound Pyrazolo-pyrimidinone, 3-methylbenzyl Potential kinase inhibition (inferred)
9-Indolyl xanthenes Indole substituent at 9-position Anticancer, antimicrobial
Cyclohexanedione-based xanthenes Cyclohexanedione/dimedone substituents Structural analogs (no direct bioactivity)
Dibenzo[a,j]xanthenes Fused dibenzo ring system Optoelectronic materials
Sulfonephthalein dyes Rotor-like structure (no xanthene ether) pH indicators, CD-binding
  • Pyrazolo-pyrimidinone vs. Indolyl Substituents: While 9-indolyl xanthenes exhibit broad antimicrobial activity , the pyrazolo-pyrimidinone group in the target compound may confer kinase-targeted effects due to its resemblance to ATP-competitive inhibitors .
  • Core Geometry: The xanthene core in the target compound shares bond lengths and angles with cyclohexanedione-based derivatives, suggesting similar conformational stability .

Structure-Activity Relationship (SAR) Insights

  • 9-Substitution: Substitution at the xanthene 9-position is critical for bioactivity. Indolyl groups enhance antimicrobial activity, while carboxamide-linked heterocycles (e.g., pyrazolo-pyrimidinone) may improve target selectivity .
  • Ether Bond Presence : Unlike sulfonephthalein dyes, which lack the xanthene ether bond and adopt a rotor-like structure, the target compound’s rigid planar core facilitates interactions with hydrophobic enzyme pockets .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the xanthene-carboxamide moiety. Key steps include:

  • Step 1: Cyclocondensation of 3-methylbenzylamine with ethyl acetoacetate under reflux in ethanol to form the pyrazolo[3,4-d]pyrimidine intermediate .
  • Step 2: Alkylation of the intermediate with 2-chloroethylamine in dimethylformamide (DMF) at 80°C for 12 hours .
  • Step 3: Coupling with 9H-xanthene-9-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical Parameters:

ParameterOptimal Condition
SolventDMF (Step 2), DCM (Step 3)
Temperature80°C (Step 2), RT (Step 3)
Reaction Time12–24 hours
Yield60–75% after HPLC purification

Basic: How can the compound’s structural integrity and purity be validated?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Look for characteristic peaks: δ 8.2–8.4 ppm (pyrimidine H), δ 7.3–7.6 ppm (xanthene aromatic H), δ 4.2–4.5 ppm (ethyl linker CH2) .
    • 13C NMR confirms carbonyl (C=O) at ~170 ppm and pyrimidine carbons at 150–160 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (ACN/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Exact mass calculated for C29H25N5O3: 491.551 g/mol; observed [M+H]+ at m/z 492.558 .

Basic: What physicochemical properties influence its bioavailability and experimental handling?

Answer:
Key properties include:

PropertyValueSignificance
Molecular Weight491.551 g/molImpacts permeability
SolubilitySoluble in DMSO, DMF; insoluble in waterRequires DMSO stock solutions for in vitro assays
LogP (Predicted)3.2 ± 0.3Suggests moderate lipophilicity; may require formulation optimization for in vivo use

Advanced: How can enantiomeric separation be achieved if stereoisomerism is present?

Answer:
Although the compound lacks chiral centers, synthetic intermediates or byproducts may require resolution:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Dynamic Kinetic Resolution (DKR): Employ enzymes (e.g., lipases) under mild conditions to selectively modify one enantiomer .

Advanced: What challenges exist in assessing in vivo pharmacokinetics, and how can they be addressed?

Answer:
Challenges include poor aqueous solubility and rapid hepatic clearance. Methodological solutions:

  • Nanoparticle Formulation: Use PEGylated liposomes to enhance solubility and prolong half-life .
  • LC-MS/MS Quantification: Develop a sensitive assay (LOQ < 1 ng/mL) in plasma using deuterated internal standards .
  • Metabolite Identification: Perform hepatic microsome incubations (human/rat) with UPLC-QTOF analysis to identify Phase I/II metabolites .

Advanced: How can computational modeling predict biological targets and binding modes?

Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets of kinases (e.g., CDK2, EGFR) using PyMOL for visualization. Key interactions: hydrogen bonds with pyrimidine N and xanthene carbonyl .
  • Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • QSAR Models: Train models using IC50 data from analogous pyrazolo-pyrimidines to predict inhibitory activity against new targets .

Advanced: How to design enzyme inhibition assays with high specificity?

Answer:
For kinase targets (e.g., hypothesized CDK4/6 inhibition):

  • Assay Protocol:
    • Use recombinant CDK4/cyclin D1 in a radiometric assay with [γ-32P]ATP.
    • Measure IC50 via ADP-Glo™ Kinase Assay (Promega) to avoid radioactivity .
  • Counter-Screens: Test against off-target kinases (e.g., CDK2, Aurora A) to confirm selectivity .
  • Cellular Validation: Treat MCF-7 breast cancer cells and monitor pRb phosphorylation (Western blot) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies may arise from impurity batches or assay variability. Mitigation strategies:

  • Batch Re-Analysis: Re-characterize all batches via HPLC and NMR; exclude samples with <95% purity .
  • Standardized Assays: Adopt CLIA-compliant protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis: Aggregate data from ≥3 independent studies; apply statistical weighting for outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.